molecular formula C9H14BrN3 B13330707 3-Bromo-2-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3-Bromo-2-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13330707
M. Wt: 244.13 g/mol
InChI Key: ULUOBMGCHGOLMB-UHFFFAOYSA-N
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Description

3-Bromo-2-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-2-ethyl-5-methylpyrazole with a suitable pyrimidine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state and overall structure of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its enzyme inhibitory activities.

    3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: Similar structure but different substituents.

Uniqueness

3-Bromo-2-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H14BrN3

Molecular Weight

244.13 g/mol

IUPAC Name

3-bromo-2-ethyl-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H14BrN3/c1-3-7-8(10)9-11-6(2)4-5-13(9)12-7/h6,11H,3-5H2,1-2H3

InChI Key

ULUOBMGCHGOLMB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2CCC(NC2=C1Br)C

Origin of Product

United States

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